Cas no 17046-84-3 (1,4-Ditosylpiperazine)

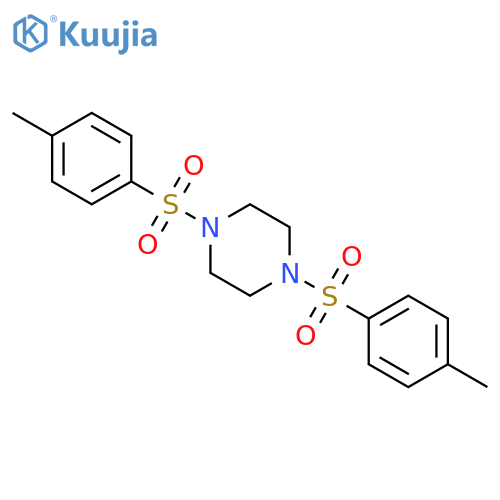

1,4-Ditosylpiperazine structure

商品名:1,4-Ditosylpiperazine

1,4-Ditosylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1,4-Ditosylpiperazine

- Piperazine,1,4-bis[(4-methylphenyl)sulfonyl]-

- 1,4-bis-(4-methylphenyl)sulfonylpiperazine

- Nsc37244

- 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine

- NSC-37244

- 1,4-bis(4-methylbenzenesulfonyl)piperazine

- N,N'-BIS(P-TOLUENESULFONYL)PIPERAZINE

- CS-0316425

- LMIXCJFVEQOWSQ-UHFFFAOYSA-

- Oprea1_620190

- CHEMBL596080

- BDBM50305741

- LMIXCJFVEQOWSQ-UHFFFAOYSA-N

- Piperazine, 1,4-bis[(4-methylphenyl)sulfonyl]-

- HMS1681F10

- 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine #

- InChI=1/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3

- 17046-84-3

- AKOS000668822

- Piperazine,4-bis[(4-methylphenyl)sulfonyl]-

- SCHEMBL10724066

- DTXSID00284444

- Z45409801

- Oprea1_429495

- STK864445

- DB-328763

- G66225

-

- MDL: MFCD00047400

- インチ: InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3

- InChIKey: LMIXCJFVEQOWSQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C)C=C3

計算された属性

- せいみつぶんしりょう: 394.10200

- どういたいしつりょう: 394.10209953g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 597

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 91.5Ų

じっけんとくせい

- PSA: 91.52000

- LogP: 4.03600

1,4-Ditosylpiperazine セキュリティ情報

1,4-Ditosylpiperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1,4-Ditosylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D076170-1000mg |

1,4-Ditosylpiperazine |

17046-84-3 | 1g |

$ 475.00 | 2022-06-06 | ||

| A2B Chem LLC | AD65744-1g |

1,4-Ditosylpiperazine |

17046-84-3 | 95+% | 1g |

$76.00 | 2024-04-20 | |

| Aaron | AR007V24-250mg |

1,4-Ditosylpiperazine |

17046-84-3 | 95% | 250mg |

$34.00 | 2025-02-13 | |

| A2B Chem LLC | AD65744-250mg |

1,4-Ditosylpiperazine |

17046-84-3 | 95+% | 250mg |

$28.00 | 2024-04-20 | |

| 1PlusChem | 1P007UTS-1g |

1,4-Ditosylpiperazine |

17046-84-3 | 95+% | 1g |

$95.00 | 2024-06-19 | |

| Aaron | AR007V24-100mg |

1,4-Ditosylpiperazine |

17046-84-3 | 95% | 100mg |

$21.00 | 2025-02-13 | |

| Ambeed | A719391-5g |

1,4-Ditosylpiperazine |

17046-84-3 | 95+% | 5g |

$364.0 | 2025-03-05 | |

| Ambeed | A719391-1g |

1,4-Ditosylpiperazine |

17046-84-3 | 95+% | 1g |

$105.0 | 2025-03-05 | |

| TRC | D076170-500mg |

1,4-Ditosylpiperazine |

17046-84-3 | 500mg |

$ 285.00 | 2022-06-06 | ||

| TRC | D076170-2500mg |

1,4-Ditosylpiperazine |

17046-84-3 | 2500mg |

$ 945.00 | 2022-06-06 |

1,4-Ditosylpiperazine 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

17046-84-3 (1,4-Ditosylpiperazine) 関連製品

- 27106-51-0(1-(4-methylbenzenesulfonyl)piperazine)

- 179051-76-4(1-(naphthalene-2-sulfonyl)piperazine)

- 46779-48-0(1-methyl-4-[(4-methylphenyl)sulfonyl]piperazine)

- 14172-55-5(1-(benzenesulfonyl)piperazine)

- 205754-50-3(rac 7-Hydroxy Efavirenz)

- 649-15-0(N,N-Diethyl-p-toluenesulfonamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17046-84-3)1,4-Ditosylpiperazine

清らかである:99%

はかる:5g

価格 ($):298